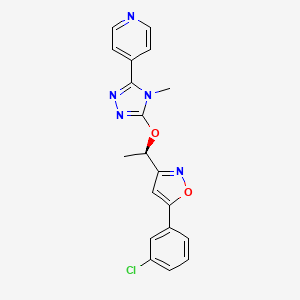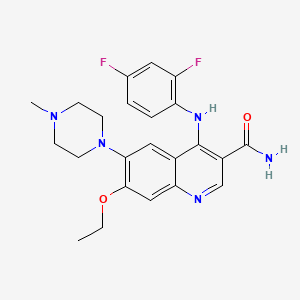
4-(2,4-Difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide, also known as DECAQ, is a synthetic compound that belongs to the quinoline carboxamide family. DECAQ has been the subject of extensive scientific research due to its potential applications in various fields, including cancer treatment, microbiology, and biochemistry.
Applications De Recherche Scientifique
Antimicrobial Applications
4-(2,4-Difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide and its derivatives have been explored for their potential in antimicrobial applications. Research indicates that some novel pyrazolo[3,4-d]pyrimidine derivatives, which include this compound, demonstrate significant antibacterial and antifungal activity. This is evident in the synthesis of various compounds that have been screened for their antimicrobial properties (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Inhibitory Effects on Ataxia Telangiectasia Mutated (ATM) Kinase
Another area of research is the compound's role in inhibiting ATM kinase, a critical enzyme involved in cell cycle control and DNA repair. This research has led to the development of selective inhibitors of ATM kinase, which include variants of this quinoline derivative. These inhibitors have shown promise in combination therapies for diseases where DNA damage plays a crucial role, such as cancer (Degorce, Barlaam, Cadogan, et al., 2016).
Synthesis of N-methylpiperazine Series
Studies have also explored the synthesis of new carboxylic acid amides containing the N-methylpiperazine fragment, a key component of this compound. This research is significant in developing potential therapeutic agents, especially in the field of antileukemic drugs (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).
Structural Analysis and Characterization
Structural characterization and analysis of compounds containing 4-methylpiperazin-1-yl is crucial for understanding their biological activities. For instance, studies have examined the molecular structure of marbofloxacin, which shares structural similarities with the compound . These studies provide valuable insights into the potential interactions and stability of such molecules (Shen, Qian, Gu, & Hu, 2012).
Propriétés
Numéro CAS |
953798-95-3 |
|---|---|
Nom du produit |
4-(2,4-Difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide |
Formule moléculaire |
C23H25F2N5O2 |
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
4-(2,4-difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide |
InChI |
InChI=1S/C23H25F2N5O2/c1-3-32-21-12-19-15(11-20(21)30-8-6-29(2)7-9-30)22(16(13-27-19)23(26)31)28-18-5-4-14(24)10-17(18)25/h4-5,10-13H,3,6-9H2,1-2H3,(H2,26,31)(H,27,28) |
Clé InChI |
IBHNEKVLDKCEQY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=C(C=C(C=C3)F)F)C(=O)N)N4CCN(CC4)C |
SMILES canonique |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=C(C=C(C=C3)F)F)C(=O)N)N4CCN(CC4)C |
Synonymes |
4-[(2,4-Difluorophenyl)amino]-7-ethoxy-6-(4-methyl-1-piperazinyl)-3-qinolinecarboxamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



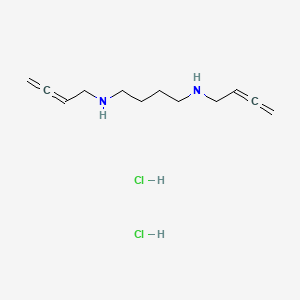
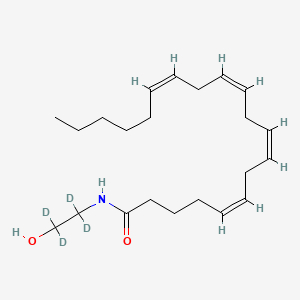
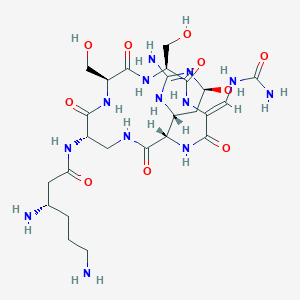
![6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1663726.png)
![N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1663727.png)
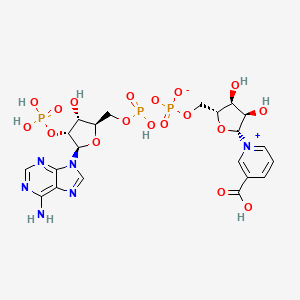
![6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene](/img/structure/B1663729.png)
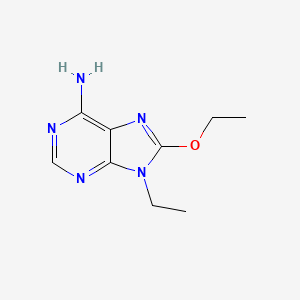
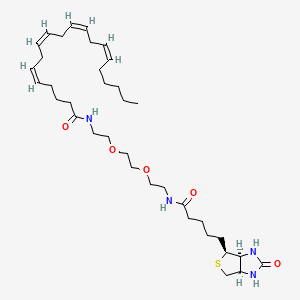
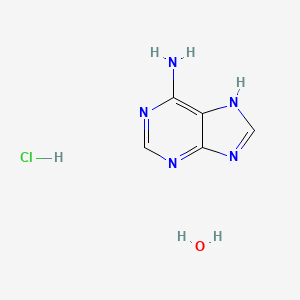
![2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile](/img/structure/B1663735.png)

![4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide](/img/structure/B1663743.png)
